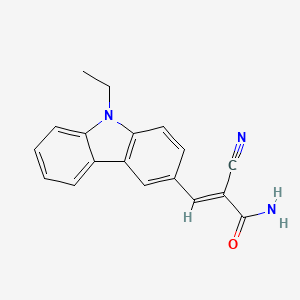

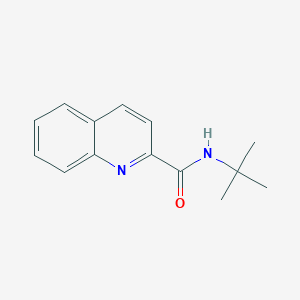

2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide derivatives often involves Knoevenagel condensation reactions, Sonogashira coupling, and other specific organic synthesis techniques. These methods provide a pathway for the incorporation of the carbazole unit into the acrylamide structure, allowing for the precise modulation of the compound's electronic and optical properties. For example, carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through these reactions, demonstrating the versatility and adaptability of this compound's synthesis for various applications (Abro et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide and its derivatives is characterized by density functional theory (DFT) calculations and spectroscopic methods, including NMR, UV-Vis, and FT-IR. These analyses reveal that these compounds often exhibit a coplanar-conjugated molecular structure, which is crucial for their optical and electronic properties. The presence of the cyano and acrylamide groups adjacent to the carbazole moiety significantly influences the electronic distribution within the molecule, affecting its reactivity and interaction with light (Abro et al., 2017).

Chemical Reactions and Properties

2-Cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide participates in various chemical reactions that exploit its acrylamide functionality and the electron-rich nature of the carbazole unit. These reactions include polymerization processes, where the acrylamide group acts as a reactive site for forming polymers with specific optical and electronic properties. The cyano group also plays a critical role in chemical modifications that enhance the compound's utility in creating advanced materials (Cui et al., 2000).

Physical Properties Analysis

The physical properties of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide derivatives, such as solubility, melting point, and crystallinity, are directly related to their molecular structure. These properties are essential for their application in material science, particularly in the design and development of organic electronic devices and photopolymerization processes. The compound's ability to form stable crystalline structures contributes to its utility in creating materials with predictable and desirable optical characteristics (Song et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide, such as reactivity towards nucleophiles, electrophilicity, and ability to undergo various organic reactions, are pivotal for its use in synthesizing complex molecules and materials. These properties are influenced by the electron-withdrawing cyano group and the electron-donating carbazole unit, which together modulate the compound's overall electronic structure and reactivity. This balance of electron-donating and -withdrawing effects is crucial for the compound's application in creating materials with specific functionalities and properties (Rawat & Singh, 2015).

Applications De Recherche Scientifique

Optical Properties and Photopolymerization Applications

2-Cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide and similar carbazole-based compounds have been studied for their optical properties and potential applications in photopolymerization. These compounds, including various derivatives, exhibit significant coplanar-conjugated molecular structures and uniform shapes, with notable absorption peaks in the UV spectra. Their electron transitions suggest potential use as dyes or photosensitizers, relevant in the field of photopolymerization (Abro et al., 2017).

Non-linear Optical (NLO) Properties

Research on N-ethylcarbazole derivatives, closely related to 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide, highlights their potential in non-linear optical (NLO) applications. The molecular structure and packing motifs of these compounds indicate their suitability for use in optical devices, exploiting their NLO properties (Nesterov et al., 2002).

Dye-Sensitized Solar Cells

In the context of renewable energy, carbazole-based organic dyes, including structures related to 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide, have been designed for use in dye-sensitized solar cells (DSSCs). These compounds demonstrate effective photovoltaic properties, contributing to enhanced energy conversion efficiencies in solar cells (Saritha et al., 2017).

Electrogenerated Chemiluminescence

The electrogenerated chemiluminescence (ECL) properties of carbazole thiophene cyanoacrylate dyes, similar to the compound , have been investigated. These studies reveal significant ECL intensities and wavelengths, suggesting applications in various electrochemical and luminescence-based technologies (Nepomnyashchii & Parkinson, 2014).

Iodide/Triiodide Redox Electrolyte Performance

Research into the performance of certain carbazole-dye sensitized TiO2 solar cells, using additives in the iodide/triiodide redox electrolyte, includes investigation into derivatives of 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide. These studies demonstrate potential for enhancing the energy conversion efficiency in solar cell applications (Bagheri & Dehghani, 2015).

Propriétés

IUPAC Name |

(E)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-2-21-16-6-4-3-5-14(16)15-10-12(7-8-17(15)21)9-13(11-19)18(20)22/h3-10H,2H2,1H3,(H2,20,22)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFRPYQQQAPBGD-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5648319.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5648325.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-(methoxymethyl)-2-furamide](/img/structure/B5648332.png)

![(3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5648335.png)

![6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5648342.png)

![2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648379.png)

![methyl 5-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5648391.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5648402.png)

![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)